2-(4-bromophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE is a synthetic organic compound characterized by the presence of bromophenyl and chlorophenyl groups attached to a benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.
Formation of Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the benzoxazole derivative and a chlorophenyl aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups facilitate binding to hydrophobic pockets in proteins, while the benzoxazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-METHOXYPHENYL)METHANIMINE
- (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-FLUOROPHENYL)METHANIMINE
Uniqueness
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE is unique due to the presence of both bromophenyl and chlorophenyl groups, which enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and materials science research.
Properties
Molecular Formula |
C20H12BrClN2O |
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Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C20H12BrClN2O/c21-15-5-3-14(4-6-15)20-24-18-11-17(9-10-19(18)25-20)23-12-13-1-7-16(22)8-2-13/h1-12H |
InChI Key |
JTTDYQKCXBEYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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